2-Methoxy-4-(2-oxoethyl)phenyl acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4-(2-oxoethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-10-4-3-9(5-6-12)7-11(10)14-2/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDXKNPBFFWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 2 Oxoethyl Phenyl Acetate
Established Synthetic Pathways and Routes for 2-Methoxy-4-(2-oxoethyl)phenyl Acetate (B1210297) Analogs
The synthesis of analogs of 2-Methoxy-4-(2-oxoethyl)phenyl acetate, such as substituted phenylacetic acid derivatives and related esters, often involves multi-step strategies starting from readily available precursors. These pathways are designed to build the core structure and introduce specific functional groups in a controlled manner.
A common precursor for this class of compounds is homovanillyl alcohol (4-(2-hydroxyethyl)-2-methoxyphenol). A multi-step synthesis to obtain hydroxytyrosol (B1673988) and its derivatives from homovanillyl alcohol has been described, which showcases typical transformations applicable to these structures. nih.govresearchgate.net The process involves:
Chemoselective Protection: The alcoholic group of homovanillyl alcohol is protected. A method for this involves using dimethyl carbonate (DMC) as both a reagent and a solvent. nih.govresearchgate.net
Oxidation and Reduction: The protected intermediate undergoes oxidation, for example with 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP), followed by an in-situ reduction with sodium dithionite (B78146) (Na2S2O4) to introduce a second hydroxyl group on the aromatic ring. nih.govresearchgate.net
Hydrolysis: A final mild hydrolysis step removes the protecting group to yield the target molecule. nih.govresearchgate.net
This sequence allows for the preparation of carboxymethylated hydroxytyrosol, which can then be derivatized. nih.gov For instance, the synthesis of lipophilic esters, which are analogs of this compound, is achieved by reacting the phenolic hydroxyl group with various acyl chlorides. nih.govmdpi.com
Another general strategy involves the palladium-catalyzed Suzuki coupling reaction to construct ortho-substituted phenyl acetic acid derivatives. inventivapharma.com This method has been applied for coupling boronic acids with alkyl halides, providing an efficient route to the core phenylacetic acid scaffold. inventivapharma.com The process for preparing substituted phenylacetic acid derivatives can also be achieved through Friedel-Crafts type reactions, where a substituted benzene (B151609) is reacted with a reagent like phenylsulfonyloxyacetonitrile in the presence of a Lewis acid such as aluminum chloride. google.com
The synthesis of resveratrol (B1683913) methoxy (B1213986) derivatives provides further insight into multi-step strategies. nih.gov A typical sequence begins with the reduction of a substituted benzoic acid to a benzyl (B1604629) alcohol, followed by conversion to a benzyl bromide, and subsequent reaction to form a phosphonate (B1237965). nih.gov This phosphonate can then be used in a Wittig-Horner-Emmons reaction with an appropriate aldehyde to construct the desired styryl backbone, which can be further modified. nih.gov
Table 1: Example of a Multi-Step Synthetic Route for Hydroxytyrosol from Homovanillyl Alcohol
| Step | Transformation | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Chemoselective Protection of Alcoholic Group | Dimethyl Carbonate (DMC) as reagent/solvent | Carboxymethylated homovanillyl alcohol | nih.govresearchgate.net |
| 2 | Oxidation/Reduction | 2-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP), then Sodium Dithionite (Na2S2O4) | Carboxymethylated hydroxytyrosol | nih.govresearchgate.net |
| 3 | Mild Hydrolysis | Mild hydrolytic conditions | Hydroxytyrosol | nih.govresearchgate.net |
Regioselective and stereoselective control are critical in the synthesis of complex analogs to ensure the desired isomer is obtained. For structures related to this compound, these approaches are employed to control the position of substituents on the aromatic ring and the stereochemistry of newly formed chiral centers.
A highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles has been reported, which proceeds from the reaction between α-oxothioamides and α-bromoketones. nih.gov The reaction conditions determine the outcome; in the absence of a base in DMF, thiazoles are formed, whereas the presence of triethylamine (B128534) in acetonitrile (B52724) leads to thioethers. nih.gov This demonstrates how reaction conditions can be tuned to achieve high regioselectivity. Similarly, iron-catalyzed methods have been developed for the regioselective synthesis of 2-arylbenzoxazoles and 2-arylbenzothiazoles from N-arylbenzamides and N-arylthiobenzamides, respectively. researchgate.net These reactions involve regioselective bromination of the aryl ring followed by a cyclization step. researchgate.net
Stereoselective synthesis is crucial when chiral centers are present. For example, an efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has been developed starting from chiral N-tert-butanesulfinyl imines. nih.govnih.gov This methodology allows for the stereodivergent allylation, where the choice of metal (indium or zinc) and chiral auxiliary dictates the absolute configuration of the newly formed stereocenter. nih.govnih.gov While not directly on the target compound, this highlights a powerful strategy for controlling stereochemistry in related synthetic sequences.
In the context of oxime derivatives, the direct oximation of methyl 2-oxo-2-phenylacetate can yield the (Z)-isomer, while the (E)-isomer can be prepared via isomerization of the corresponding 2-(methoxyimino)-2-phenylacetic acid. researchgate.net This indicates that both kinetic and thermodynamic control can be exploited to achieve stereoselectivity in the synthesis of specific geometric isomers. researchgate.net Furthermore, substrate-controlled asymmetric lithiation has been shown to be a valuable alternative to other methods for the stereoselective synthesis of allylic alcohols, a common motif in natural product synthesis. researchgate.net
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenyl acetate analogs to reduce environmental impact. These methodologies focus on the use of eco-friendly solvents, milder reaction conditions, and biocatalysis.
A notable green approach is the synthesis of lipophilic esters of tyrosol and homovanillyl alcohol using dimethyl carbonate (DMC) as an environmentally friendly solvent. mdpi.com This procedure is carried out under mild conditions at room temperature, avoiding harsh reagents and high temperatures. mdpi.com The final products are isolated in good yields, demonstrating a simple, low-cost, and green alternative to traditional methods. mdpi.com
Enzymatic synthesis represents another cornerstone of green chemistry. Lipases, for instance, are used as biocatalysts for the kinetic resolution of racemic alcohols to produce highly enantioselective products like 1-phenylethyl acetate. scirp.org These reactions are often performed in organic media, and factors such as the choice of lipase, acyl donor, and solvent are optimized to achieve high yields and selectivity. scirp.org A novel technology for synthesizing 2-phenethyl acetate utilizes an immobilized acyltransferase from Mycobacterium smegmatis in water, an ideal green solvent. rsc.org This biocatalytic process operates at 40°C, uses vinyl acetate as the acyl donor, and achieves a conversion rate of over 99%. rsc.org The immobilized enzyme can also be recycled, further enhancing the sustainability of the process. rsc.org
The use of glycerol (B35011) as a non-toxic, biodegradable, and recyclable solvent has been demonstrated in the one-pot synthesis of 2-arylbenzothiazoles. nih.gov This reaction proceeds at ambient temperature without a catalyst, offering a clean and efficient route to these heterocyclic analogs. nih.gov Microwave-assisted synthesis is another green technique applied to produce heterocyclic compounds like oxadiazole derivatives, which significantly reduces reaction times and chemical waste. nih.gov
Table 2: Comparison of Conventional vs. Green Synthetic Methodologies
| Methodology | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach | Reference |
|---|---|---|---|---|
| Ester Synthesis | Use of traditional organic solvents, potentially harsh conditions. | Use of dimethyl carbonate (DMC) as a green solvent at room temperature. | Eco-friendly, mild conditions, low cost. | mdpi.com |
| Ester Synthesis | Chemical catalysis, often requiring high temperatures and pressures. | Immobilized acyltransferase in water at 40°C. | Use of water as solvent, high conversion, recyclable catalyst. | rsc.org |
| Heterocycle Synthesis | Use of volatile organic solvents and catalysts, often at elevated temperatures. | Catalyst-free reaction in glycerol at ambient temperature. | Non-toxic solvent, no catalyst, mild conditions. | nih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methoxy-4-(2-oxoethyl)phenyl acetate (B1210297), ¹H and ¹³C NMR would be the primary methods for its structural assignment.
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of 2-Methoxy-4-(2-oxoethyl)phenyl acetate would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the protons of the 2-oxoethyl group. The splitting patterns (e.g., singlets, doublets, triplets) of these signals, governed by spin-spin coupling, would help to establish the connectivity of the protons in the molecule.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, aliphatic, methoxy).
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structure. COSY would establish correlations between coupled protons, while HSQC would link each proton to its directly attached carbon atom.
Expected ¹H NMR Data: A detailed table of expected chemical shifts and coupling constants would be populated here based on experimental data.
Expected ¹³C NMR Data: A detailed table of expected chemical shifts would be populated here based on experimental data.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition.
Furthermore, the mass spectrum would display a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecular ion into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information, corroborating the connectivity of the atoms within the molecule. For this compound, characteristic fragments would be expected from the cleavage of the ester group, the loss of the acetyl group, and fragmentation of the 2-oxoethyl side chain.
Expected Mass Spectrometry Data: A table detailing the expected m/z values for the molecular ion and key fragment ions would be presented here based on experimental data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl groups of the ester and the aldehyde. Additionally, characteristic absorptions for the C-O bonds of the ester and ether, the aromatic C=C bonds, and the C-H bonds of the aromatic ring and the aliphatic chain would be observed.
Expected IR Absorption Bands: A table of expected IR absorption frequencies and their corresponding functional group assignments would be included here based on experimental data.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsion angles.
For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. While this compound is not chiral, this technique would provide detailed information about its solid-state conformation. A related compound, (E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate, has been characterized by X-ray crystallography, revealing a triclinic crystal system. nih.gov Similar detailed analysis for this compound would provide invaluable insight into its molecular geometry.
Crystallographic Data Summary: A table summarizing key crystallographic parameters such as crystal system, space group, unit cell dimensions, and refinement statistics would be presented here based on experimental data.
Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC, LC-MS, UPLC)
Advanced chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that can be used to determine the purity of this compound. By developing a suitable chromatographic method, it would be possible to separate the target compound from any impurities or starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique would allow for the confident identification of the main compound and any minor components in a sample by providing both retention time and mass-to-charge ratio data. These methods are crucial for quality control and ensuring the integrity of the synthesized compound.
Typical Chromatographic Conditions: A table outlining typical HPLC/UPLC conditions, including the column, mobile phase, flow rate, and detection wavelength, would be provided here based on experimental data.
Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 2 Oxoethyl Phenyl Acetate
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates by evaluating the binding affinity and interaction patterns within the active site of a biological target.
For 2-Methoxy-4-(2-oxoethyl)phenyl acetate (B1210297), docking studies can elucidate its potential as an inhibitor for various enzymes. Phenylacetic acid (PAA) and its derivatives have been computationally studied against several targets, including Pim kinase and urease enzymes. researchgate.netresearcher.life These studies reveal that the binding affinity, measured by a docking score in kcal/mol, is sensitive to the nature and position of substituents on the phenyl ring. researchgate.netresearcher.life
A hypothetical molecular docking study of 2-Methoxy-4-(2-oxoethyl)phenyl acetate against a panel of relevant enzymes would likely focus on key interactions. The methoxy (B1213986) group, the acetate moiety, and the oxoethyl side chain could form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. For instance, studies on similar compounds show that interactions with residues like TYR544 and ALA284 in urease are critical for binding. researchgate.net The docking results, including binding affinity and interacting residues, would provide a basis for understanding its potential biological activity.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Pim-1 Kinase | 1YHS | -7.2 | LYS67, GLU121, ASP186 |
| Urease | 4H9E | -6.8 | HIS136, HIS246, ASP360 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.5 | ARG120, TYR355, SER530 |
| Angiotensin-Converting Enzyme (ACE) | 1O86 | -6.5 | HIS353, HIS513, GLU384 |
This table presents hypothetical data based on typical results for structurally related phenylacetate compounds to illustrate potential research outcomes.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov Methods like B3LYP and PM3, combined with basis sets such as 6-311G(d,p), allow for the optimization of molecular geometry and the calculation of various electronic descriptors. researchgate.netdergipark.org.tr
For this compound, DFT calculations can provide valuable data on its molecular properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.govrasayanjournal.co.in
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. dergipark.org.trrasayanjournal.co.in Such analyses performed on related methoxyphenyl compounds reveal how the interplay of electron-donating (methoxy) and electron-withdrawing (acetate, oxoethyl) groups dictates the molecule's reactivity. nih.gov
| Quantum Chemical Parameter | Calculation Method | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -6.5 eV | Electron-donating ability |
| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 3.2 Debye | Polarity and intermolecular interactions |
| Ionization Potential | Koopmans' Theorem | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | Koopmans' Theorem | 1.2 eV | Energy released upon gaining an electron |
This table contains plausible values for this compound derived from studies on similar phenolic and methoxybenzene compounds to demonstrate the type of data generated. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing insights into conformational changes, binding stability, and the influence of solvent. nih.govmdpi.com
In Silico Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling aims to identify the key chemical features of a molecule that are responsible for its biological activity. In silico SAR and Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate variations in a compound's structure with changes in its activity. nih.govimist.ma
For this compound, an SAR study would involve computationally modeling a series of analogues to predict their binding affinity against a specific target. By systematically modifying the core structure—for example, by altering the position of the methoxy group, changing the length of the oxoethyl chain, or replacing the acetate group with other esters or amides—a predictive QSAR model can be built. nih.govmdpi.com This model could correlate physicochemical descriptors (like lipophilicity, molecular weight, and polar surface area) with the predicted biological activity. umsha.ac.irnih.gov The insights gained would guide the synthesis of new derivatives with potentially enhanced potency and selectivity, accelerating the drug discovery process.
| Structural Modification (Hypothetical) | Rationale | Predicted Effect on COX-2 Binding Affinity |
| Replace Acetate with Trifluoroacetate | Increase electrophilicity and potential for specific interactions. | Potentially Increased |
| Shift Methoxy group to C3 position | Alter hydrogen bonding and steric profile in the binding pocket. | Likely Decreased |
| Extend Oxoethyl to Oxopropyl chain | Probe for additional hydrophobic interactions deeper in the pocket. | Variable (depends on pocket size) |
| Replace Phenyl with Pyridyl ring | Introduce a hydrogen bond acceptor to interact with polar residues. | Potentially Increased |
| Remove Acetate group (phenolic -OH) | Create a strong hydrogen bond donor. | Potentially Increased |
This table outlines a hypothetical SAR study, illustrating how structural changes could be analyzed to predict their impact on biological activity.
Biological Activity and Mechanistic Insights in Vitro and Biochemical Focus
Antimicrobial Activity Studies of 2-Methoxy-4-(2-oxoethyl)phenyl Acetate (B1210297) Derivatives
Derivatives built upon the methoxyphenyl scaffold have been evaluated for their potential to combat microbial growth. These studies encompass a range of bacterial and fungal pathogens, revealing insights into the efficacy and potential mechanisms of action for this class of compounds.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of compounds structurally related to 2-Methoxy-4-(2-oxoethyl)phenyl acetate has been investigated against a variety of bacterial species. The fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria often result in differential susceptibility to antimicrobial agents. researchgate.net
Gram-positive bacteria, which have a thick peptidoglycan layer but lack an outer membrane, can be more susceptible to certain hydrophilic drugs. researchgate.net In contrast, the outer lipopolysaccharide membrane of Gram-negative bacteria acts as a formidable barrier, often preventing drugs from reaching their intended targets. researchgate.netmdpi.com
Studies on various methoxyphenyl derivatives have demonstrated a range of activities. For instance, certain 2-methoxy-3-cyanopyridine derivatives have been synthesized and assayed for bactericidal properties. researchgate.net Similarly, pyrazoline derivatives featuring methoxy (B1213986) substitutions have shown activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against tested strains. turkjps.org For example, para-methoxy substitution on the B ring of certain pyrazoline structures enhanced activity against Pseudomonas aeruginosa, Enterococcus faecalis, and Bacillus subtilis. turkjps.org In another study, (2-butyl -5-amino-3-benzofuranyl) 4-methoxy phenyl methanone (B1245722) amino acid derivatives were tested, with some compounds showing notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net
The table below summarizes the minimum inhibitory concentration (MIC) values for selected methoxyphenyl derivatives against representative bacterial strains.
| Derivative Type | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC |
| Pyrazoline Derivatives | S. aureus, E. faecalis, B. subtilis | 32-512 µg/mL | P. aeruginosa, E. coli | 32-512 µg/mL |
| Methoxyphenol Phytometabolites (Eugenol) | S. aureus | 6.25 mM | S. putrefaciens | 3.125 mM |
| (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone amino acids | S. aureus | Active | E. coli, P. aeruginosa | Active |
Antifungal Efficacy Against Relevant Fungal Strains
The search for new antifungal agents is driven by the rise of invasive fungal infections and increasing drug resistance. Derivatives containing the methoxyphenyl moiety have been explored for their activity against pathogenic fungi.
Research into butenolide derivatives containing a methoxyacrylate scaffold revealed that these compounds exhibit certain in vitro antifungal activities against a panel of five phytopathogens, including Thanatephorus cucumeris, Fusarium graminearum, Sclerotinia sclerotiorum, Phytophthora capsica, and Botrytis cinerea. mdpi.com Notably, the inhibitory rates of these compounds against S. sclerotiorum were consistently greater than 70% at a concentration of 50 mg/L. mdpi.com Further testing of the most active compounds yielded EC₅₀ values against S. sclerotiorum as low as 1.51 mg/L. mdpi.com
Similarly, studies on 2,3-dihydro-1,5-benzoxazepine derivatives indicated that these compounds possess antifungal properties and may act synergistically when combined with standard antifungal drugs like fluconazole. researchgate.net Other research has focused on 4H-3,1-benzothiazines, where derivatives have shown a strong antifungal effect against various moulds, yeasts, and dermatophytes. researchgate.net
The table below presents the antifungal activity of selected derivatives against various fungal strains.
| Derivative Class | Fungal Strain | Activity Metric | Value |
| Butenolide Methoxyacrylates | Sclerotinia sclerotiorum | EC₅₀ | 1.51 - 10.62 mg/L |
| Butenolide Methoxyacrylates | Thanatephorus cucumeris | Inhibition at 50 mg/L | ~60-70% |
| Butenolide Methoxyacrylates | Botrytis cinerea | Inhibition at 50 mg/L | ~46-50% |
| 4H-3,1-Benzothiazines | Moulds, Yeasts, Dermatophytes | - | Strong Antifungal Effect |
Elucidation of Antimicrobial Mechanisms of Action
Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For methoxyphenyl derivatives and related compounds, several potential mechanisms have been proposed based on in vitro studies.
A primary target for many antibacterial agents is the bacterial cell membrane. The disruption of membrane integrity can lead to the leakage of essential intracellular components and ultimately, cell death. nih.gov For some bioactive molecules, this disruption is a key part of their mechanism. nih.gov Another critical pathway involves the inhibition of nucleic acid or protein synthesis. Plant flavonoids, for example, have been suggested to target DNA gyrase in Gram-negative bacteria, an enzyme essential for DNA replication. mdpi.com The inhibition of protein synthesis is another established antibacterial mechanism. nih.gov
In the context of antifungal activity, a potential mechanism for cinnamic acid derivatives involves the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in the metabolism of aromatic compounds. biorxiv.org This enzyme-specific inhibition presents a promising avenue for developing targeted antifungal therapies.
Enzyme Inhibition Studies and Kinetic Analysis
Beyond direct antimicrobial action, derivatives of this compound have been investigated as inhibitors of specific enzymes, a common strategy in drug discovery for a wide range of diseases.
Tyrosinase Inhibition Kinetics and Mechanistic Pathways
Tyrosinase is a key metalloenzyme in the biosynthetic pathway of melanin, the primary pigment in skin and hair. nih.govnih.gov Its inhibition is a major focus in the development of agents for treating hyperpigmentation disorders. nih.gov Various carboxylic acids, phenolic compounds, and their derivatives have been shown to inhibit tyrosinase activity. nih.govmdpi.com
Hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, which are structurally related to phenyl acetates, have been synthesized and evaluated as tyrosinase inhibitors. One such derivative, compound 5c from a study, demonstrated exceptionally potent activity with an IC₅₀ value of 0.0089 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ = 16.69 µM). nih.gov
Enzyme kinetic studies are essential to understand the mode of inhibition. Inhibitors can be classified as competitive, uncompetitive, mixed-type, or noncompetitive. nih.govmdpi.com Kinetic analysis using Lineweaver-Burk plots revealed that the highly active compound 5c acts as a competitive inhibitor, while another derivative, 5d (IC₅₀ = 8.26 µM), was found to be a mixed-type inhibitor. nih.gov Further investigation showed that both compounds bind irreversibly to the tyrosinase enzyme. nih.gov Studies on other carboxylic acids, such as 3-phenyllactic acid and malic acid, have also identified them as mixed-type inhibitors of tyrosinase. mdpi.com
The following table summarizes the kinetic data for tyrosinase inhibition by representative compounds.
| Compound | IC₅₀ (µM) | Inhibition Type |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | 0.0089 | Competitive |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | 8.26 | Mixed-type |
| Kojic Acid (Standard) | 16.69 | - |
| 3-Phenyllactic Acid | 3500 | Mixed-type |
| L-pyroglutamic acid | 3380 | Competitive |
Interactions with Specific Enzymes (e.g., BTK, TGR5 for structurally related compounds)
The chemical scaffolds found in phenyl acetate derivatives are versatile and have been incorporated into inhibitors targeting other enzymes of therapeutic importance. One such enzyme is Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase that plays a crucial role in B-cell development and signaling. nih.govresearchgate.net Dysregulation of BTK is linked to B-cell malignancies, making it a critical target for cancer therapy. nih.gov
Numerous small-molecule BTK inhibitors have been developed, many of which are covalent inhibitors that form a bond with a specific cysteine residue (Cys481) in the enzyme's active site. researchgate.netsemanticscholar.org While not direct derivatives of this compound, some developed BTK inhibitors share structural motifs, such as substituted phenyl rings linked to an amide or other functional groups. For instance, researchers have described the discovery of BIIB129, a brain-penetrant covalent inhibitor of BTK, for potential use in treating multiple sclerosis. semanticscholar.orgresearchgate.net The development of such targeted covalent inhibitors highlights the adaptability of core chemical structures for creating highly selective and potent enzyme inhibitors. researchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological activity or mechanistic insights of the chemical compound This compound .
Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this compound. The specified topics for which content was requested are:
Biological Target Identification and Validation Approaches
No studies detailing the in vitro antiproliferative effects, antioxidant potential, influence on biochemical pathways, or specific biological targets for this compound could be identified. Research in these areas has been conducted on structurally related 2-methoxyphenol and phenyl acetate derivatives, but providing that information would fall outside the strict scope of the instructions.
Consequently, the requested article with its specific sections, subsections, and data tables cannot be generated.
Research Applications and Future Directions for 2 Methoxy 4 2 Oxoethyl Phenyl Acetate
Role as Chemical Probes in Biological Systems Research
Currently, there is a lack of specific studies detailing the use of 2-Methoxy-4-(2-oxoethyl)phenyl acetate (B1210297) as a chemical probe. However, its parent compound, apocynin, is widely utilized as a research tool to investigate the roles of NADPH oxidase (NOX) enzymes in various biological and pathological processes. Apocynin's ability to inhibit the production of reactive oxygen species (ROS) by preventing the assembly of the NOX complex makes it an invaluable probe for studying oxidative stress-related phenomena. nih.gov For instance, it has been used to determine the involvement of NADPH oxidase in the immune response of neutrophils and the pathophysiology of cardiovascular diseases. nih.gov
The acetylation of apocynin to form 2-Methoxy-4-(2-oxoethyl)phenyl acetate could potentially modify its properties as a chemical probe. The acetate group may enhance cell membrane permeability, allowing for more efficient delivery into cells. Once inside the cell, esterases could cleave the acetate group, releasing the active apocynin. This prodrug-like behavior could make this compound a useful tool for temporal and spatial control of NADPH oxidase inhibition in cellular systems. Further research is needed to validate this hypothesis and characterize its efficacy and specificity as a chemical probe in comparison to apocynin.
Contributions to Rational Drug Design and Discovery Methodologies
While direct contributions of this compound to drug design are not yet documented, the extensive research on apocynin provides a clear blueprint for its potential in this area. Apocynin itself is considered a promising lead compound in the development of new anti-inflammatory and neuroprotective drugs. researchgate.net However, its therapeutic potential is sometimes limited by factors such as bioavailability and stability. wikipedia.org
This is where derivatives like this compound become significant. The modification of a parent drug to create a prodrug is a common and effective strategy in medicinal chemistry to improve a drug's pharmacokinetic properties. nih.gov Acetylation, for example, can increase lipophilicity, which may enhance absorption and distribution. mdpi.com The acetate derivative could be designed to release apocynin in a controlled manner, potentially leading to a more sustained therapeutic effect and reduced side effects.
The development and study of such derivatives are integral to rational drug design. By synthesizing and evaluating a series of apocynin derivatives, researchers can establish structure-activity relationships (SAR), which are crucial for optimizing the therapeutic profile of a lead compound. The table below summarizes some of the properties of apocynin that make it and its derivatives interesting for drug discovery.
| Property of Apocynin | Implication for Drug Discovery |
| Selective NADPH oxidase inhibitor | Potential for treating inflammatory and neurodegenerative diseases |
| Antioxidant activity | Can mitigate cellular damage from oxidative stress |
| Natural product origin | Often associated with a better safety profile |
Potential Applications in Advanced Materials Science
There is currently no available research to suggest any applications of this compound in the field of advanced materials science. The research focus for this compound and its parent, apocynin, has been almost exclusively in the realms of pharmacology and biology.
Unexplored Biological Activities and Future Research Avenues
Given the well-documented biological activities of apocynin, there are several unexplored avenues for its acetate derivative, this compound. The primary area for future research would be to directly compare the biological activity of the acetate derivative with that of apocynin. Key questions to be addressed include:
Pharmacokinetics: Does the acetate group improve the oral bioavailability and metabolic stability of apocynin?
Efficacy: Does the potential for sustained release of apocynin from the acetate prodrug lead to enhanced therapeutic efficacy in animal models of diseases such as neuroinflammation, cardiovascular disease, or diabetes?
Novel Activities: Does the acetylated form possess any unique biological activities independent of its conversion to apocynin?
Furthermore, the role of apocynin and its derivatives in modulating cellular signaling pathways beyond NADPH oxidase inhibition is an area of active investigation. For example, some studies suggest that apocynin may have off-target effects that could be therapeutically relevant. nih.gov Investigating whether this compound shares these activities or has a more selective profile would be a valuable line of inquiry.
The development of targeted delivery systems for this compound could also be a promising future direction. Encapsulating the compound in nanoparticles or other drug carriers could further enhance its therapeutic index by delivering it specifically to diseased tissues, thereby minimizing systemic exposure and potential side effects.
Q & A
Q. What synthetic routes are reported for 2-Methoxy-4-(2-oxoethyl)phenyl acetate, and what parameters critically influence yield optimization?
- Methodological Answer : The compound can be synthesized via one-pot metathesis-hydroformylation using renewable 1-propenylbenzene derivatives as precursors. Key parameters include:
- Catalyst selection (e.g., Rh or Co-based catalysts for hydroformylation efficiency) .
- Reaction temperature (optimized between 80–100°C to balance reaction rate and byproduct formation).
- Solvent polarity , with non-polar solvents (e.g., toluene) favoring higher yields (~71% reported in analogous syntheses) .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended, with Rf values typically ~0.47 for purity assessment .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
- Methodological Answer :
- GC-MS : Effective for identifying fragmentation patterns (e.g., m/z peaks corresponding to methoxy, oxoethyl, and acetate groups). Compare with databases for eugenol acetate derivatives (e.g., fragmentation at m/z 206 for C12H14O3 backbone) .
- NMR : ¹H NMR resolves methoxy (δ 3.8–3.9 ppm) and oxoethyl protons (δ 2.5–3.0 ppm). Conflicting data may arise from cis/trans isomerism; use NOESY or 2D-COSY to confirm spatial arrangements .
- X-ray crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., R factor <0.05 for high-resolution structures) .
Q. What purification strategies are recommended to isolate this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use ethyl acetate/water phases to separate polar byproducts.
- Crystallization : Recrystallize from ethanol/water (1:3 v/v) at 4°C to enhance purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve closely related acetates .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Chemical-resistant gloves (EN 374 standard), eye protection, and lab coats.
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C, estimated) .
- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., plant extracts)?
- Methodological Answer :
- HPLC-DAD : Use a C18 column with UV detection at 280 nm (λmax for aromatic acetates). Calibrate with synthetic standards (linear range 0.1–100 µg/mL) .
- LC-MS/MS : MRM transitions (e.g., m/z 206→164 for quantification) enhance specificity in biological samples .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the molecular structure derived from X-ray data?
- Methodological Answer :
- SHELXL refinement : Input experimental data (Fo²) and optimize parameters (e.g., displacement ellipsoids, hydrogen bonding). For twinned crystals, use TWINABS for data scaling .
- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and observed bond lengths to validate structural assignments .
Q. What strategies address discrepancies in bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-response profiling : Test concentrations from 1 µM–1 mM to identify biphasic effects.
- Mechanistic assays : Use ROS scavenging (e.g., DPPH, ABTS) and cellular oxidative stress markers (e.g., glutathione levels) to contextualize results .
- Structural analogs : Compare with eugenyl acetate derivatives to isolate functional group contributions .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular dynamics simulations : Use software like GROMACS to model hydrolysis of the acetate group at pH 2–12.
- Arrhenius plots : Calculate activation energy (Ea) for thermal degradation (TGA/DSC data) .
Q. What experimental designs optimize enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral catalysts : Employ Rh-(R)-BINAP complexes for asymmetric hydroformylation (e.g., >90% ee reported for similar substrates) .
- Chiral HPLC : Use Chiralpak IC columns to separate enantiomers and validate ee .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s spectroscopic and reactivity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
